molecular formula C13H15N5S2 B15282799 6-(6-Methylpyridin-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(6-Methylpyridin-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282799
M. Wt: 305.4 g/mol
InChI Key: UMSRQJUYEVSOKS-UHFFFAOYSA-N
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Description

[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methyl-3-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate triazolothiadiazole. This intermediate is then reacted with propyl bromide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfur atom, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group attached to the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further research in the development of new antibiotics.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may interfere with specific cellular pathways involved in cancer cell proliferation.

Industry

In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings, that require specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide apart is its unique combination of a triazolothiadiazole core with a pyridine ring and a propyl sulfide group. This structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C13H15N5S2

Molecular Weight

305.4 g/mol

IUPAC Name

6-(6-methylpyridin-3-yl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H15N5S2/c1-3-6-19-8-11-15-16-13-18(11)17-12(20-13)10-5-4-9(2)14-7-10/h4-5,7H,3,6,8H2,1-2H3

InChI Key

UMSRQJUYEVSOKS-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)C3=CN=C(C=C3)C

Origin of Product

United States

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